Product packaging for [1,1'-Biphenyl]-4-propanal(Cat. No.:CAS No. 75677-09-7)

[1,1'-Biphenyl]-4-propanal

Cat. No.: B1524727
CAS No.: 75677-09-7
M. Wt: 210.27 g/mol
InChI Key: QGJDVSWMEVFRCW-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-propanal is a useful research compound. Its molecular formula is C15H14O and its molecular weight is 210.27 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O B1524727 [1,1'-Biphenyl]-4-propanal CAS No. 75677-09-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-phenylphenyl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O/c16-12-4-5-13-8-10-15(11-9-13)14-6-2-1-3-7-14/h1-3,6-12H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGJDVSWMEVFRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30698893
Record name 3-([1,1'-Biphenyl]-4-yl)propanal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75677-09-7
Record name 3-([1,1'-Biphenyl]-4-yl)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30698893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-{[1,1'-biphenyl]-4-yl}propanal
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Contextualization Within Biphenyl Containing Organic Molecules

The biphenyl (B1667301) scaffold, which consists of two phenyl rings connected by a single carbon-carbon bond, is a foundational structure in organic chemistry. rsc.orgresearchgate.net This motif is present in numerous medicinally active compounds, marketed drugs, and natural products. rsc.org Biphenyl derivatives are recognized as a "privileged scaffold" because their structure is frequently found in molecules with a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. doaj.orgnih.gov

The utility of the biphenyl framework extends to materials science, where its derivatives are used to create liquid crystals, fluorescent layers in organic light-emitting diodes (OLEDs), and organic semiconductors. rsc.org The ability to functionalize the biphenyl rings allows chemists to fine-tune the steric and electronic properties of the molecule, making it a versatile platform for designing novel compounds with specific functions. researchgate.netresearchgate.net

Significance of Aldehyde Functionality in Synthetic Organic Chemistry

The aldehyde group (–CHO) is one of the most reactive and versatile functional groups in organic synthesis. numberanalytics.comfiveable.me Characterized by a carbonyl group (C=O) bonded to a hydrogen atom and an R-group, its electrophilic carbonyl carbon is a prime target for nucleophilic attack. numberanalytics.comsigmaaldrich.com This reactivity makes aldehydes crucial intermediates for a vast array of chemical transformations, including:

Nucleophilic Addition Reactions: The basis for forming new bonds, where a nucleophile adds to the carbonyl carbon. numberanalytics.comsolubilityofthings.com

Oxidation and Reduction: Aldehydes can be easily oxidized to form carboxylic acids or reduced to form primary alcohols. solubilityofthings.com

Condensation Reactions: Such as the aldol (B89426) condensation, which is a powerful method for forming carbon-carbon bonds. fiveable.me

Olefination Reactions: Including the Wittig reaction, to convert aldehydes into alkenes. kashanu.ac.ir

This inherent reactivity makes the aldehyde group an invaluable "synthetic handle." sigmaaldrich.com In the context of [1,1'-biphenyl]-4-propanal, the aldehyde functionality provides a site for chemists to elaborate the biphenyl (B1667301) structure, building more complex and potentially useful molecules. numberanalytics.combyjus.com

Overview of Research Trajectories for Biphenylpropanal Architectures

Strategies for the Construction of the Biphenyl Core Precursors

The formation of the biphenyl scaffold is a critical first step in the synthesis of this compound. Both catalytic and non-catalytic methods are employed to construct this essential C-C bond between two phenyl rings.

Catalytic Cross-Coupling Reactions for Biphenyl Formation

Transition metal-catalyzed cross-coupling reactions are among the most efficient and widely used methods for constructing biphenyls. researchgate.net These reactions offer high yields and functional group tolerance.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of biphenyl synthesis, coupling an aryl boronic acid with an aryl halide. wikipedia.orgarabjchem.org It is favored for its mild reaction conditions, the stability of the boronic acid reagents, and the low toxicity of its boron-containing byproducts. acs.org The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of substituted biphenyls, including those that can serve as precursors to this compound. wikipedia.orggre.ac.ukrsc.org For instance, 4-bromobenzaldehyde (B125591) can be coupled with phenylboronic acid to produce 4-biphenylcarboxaldehyde, a direct precursor that can be further elaborated to the target molecule. orgsyn.org

Ullmann Reaction: The classical Ullmann reaction involves the copper-mediated coupling of two aryl halide molecules at elevated temperatures to form a symmetrical biaryl. vedantu.comiitk.ac.inbyjus.com While effective, this method often requires harsh conditions. Modern variations of the Ullmann reaction have been developed to be more efficient and applicable to a broader range of substrates, including the synthesis of complex and poly-substituted biphenyls. vanderbilt.edu

Other Cross-Coupling Reactions: Several other palladium-catalyzed cross-coupling reactions, such as the Negishi (using an organozinc reagent), Stille (using an organotin reagent), and Hiyama (using an organosilicon reagent) couplings, are also employed for biphenyl synthesis. researchgate.netarabjchem.orgconicet.gov.ar Each of these methods offers unique advantages concerning substrate scope and reaction conditions.

Catalytic Reaction Catalyst Coupling Partners Key Advantages
Suzuki-Miyaura Coupling Palladium complexesAryl boronic acid + Aryl halideMild conditions, high tolerance for functional groups, low toxicity of byproducts. wikipedia.orgarabjchem.orgacs.org
Ullmann Reaction CopperTwo Aryl halidesSimplicity and effectiveness for symmetrical biphenyls. vedantu.comiitk.ac.inbyjus.comvanderbilt.edu
Negishi Coupling Palladium or NickelOrganozinc reagent + Aryl halideHigh reactivity and selectivity. researchgate.netarabjchem.org
Stille Coupling PalladiumOrganotin reagent + Aryl halideBroad functional group tolerance. researchgate.netarabjchem.org
Hiyama Coupling PalladiumOrganosilicon reagent + Aryl halideLow toxicity of silicon reagents. conicet.gov.ar

Non-Catalytic Approaches to Biphenyl Ring Assembly

While catalytic methods are prevalent, several non-catalytic strategies exist for the formation of the biphenyl core.

Gomberg-Bachmann Reaction: This reaction involves the aryl-aryl coupling of a diazonium salt with an arene in the presence of a base, proceeding through an aryl radical intermediate. wikipedia.org For example, it can be used to prepare p-bromobiphenyl from 4-bromoaniline (B143363) and benzene (B151609). wikipedia.org Although it has a broad scope, traditional procedures often result in low yields due to side reactions of the diazonium salts. wikipedia.org Improvements, such as using diazonium tetrafluoroborates with a phase-transfer catalyst, have been developed to enhance yields. wikipedia.orgresearchgate.net

Reaction of Organometallic Reagents with Aryl Halides: Aryllithium or Grignard reagents can react with aryl halides to form biphenyls. This approach can be combined with transition metal catalysis in sequential reactions to synthesize highly substituted biphenyls. nih.gov

Introduction of the Propanal Side Chain

Once the biphenyl core is established, the next crucial stage is the introduction of the propanal side chain at the 4-position.

Hydroformylation of Styrene Derivatives

Hydroformylation, or the oxo process, offers a direct route to aldehydes from alkenes. In the context of this compound synthesis, the hydroformylation of 4-vinylbiphenyl (B1584822) is a key transformation. This reaction involves treating 4-vinylbiphenyl with a mixture of carbon monoxide and hydrogen in the presence of a catalyst, typically a rhodium or cobalt complex. scispace.comgoogle.com The reaction can produce a mixture of linear and branched aldehydes, and achieving high regioselectivity for the desired linear product, this compound, is a significant focus of research. scispace.com Studies have shown that catalyst systems and reaction conditions can be tuned to favor the formation of the linear aldehyde. scispace.comresearchgate.net

Selective Oxidation of Alcohols or Aldehydes Precursors

A common strategy involves the selective oxidation of a precursor alcohol, [1,1'-Biphenyl]-4-propanol, to the corresponding aldehyde.

Oxidation of Primary Alcohols: The oxidation of primary alcohols to aldehydes requires careful selection of reagents to prevent over-oxidation to the carboxylic acid. youtube.compassmyexams.co.uk Mild oxidizing agents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are often employed for this transformation. Distilling the aldehyde as it forms can also prevent further oxidation. youtube.com The precursor, [1,1'-Biphenyl]-4-propanol, can be synthesized through various routes, including the reduction of corresponding esters or carboxylic acids.

Oxidation of Aldehydes: In some synthetic routes, a precursor aldehyde might be used. For example, if the synthesis yields [1,1'-Biphenyl]-4-carboxaldehyde, it would need to be homologated (chain-extended) rather than oxidized.

Oxidation Method Starting Material Reagent Key Considerations
Alcohol Oxidation [1,1'-Biphenyl]-4-propanolPyridinium chlorochromate (PCC), Dess-Martin periodinanePrevention of over-oxidation to the carboxylic acid. youtube.compassmyexams.co.uk

Grignard or Organolithium Additions Followed by Functional Group Transformations

The synthesis of this compound can be effectively achieved through the strategic use of highly reactive organometallic intermediates, such as Grignard or organolithium reagents. This approach typically involves a two-stage process: the formation of a carbon-carbon bond to construct the necessary carbon skeleton, followed by a functional group interconversion (FGI) to yield the final propanal moiety. imperial.ac.ukic.ac.uk

A common and robust strategy commences with the preparation of a biphenyl organometallic reagent. For instance, 4-bromobiphenyl (B57062) can be treated with magnesium metal in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) to form (4-biphenylyl)magnesium bromide. orgsyn.orgmasterorganicchemistry.com Similarly, reacting 4-bromobiphenyl or biphenyl itself with a strong organolithium base like n-butyllithium can generate the corresponding 4-biphenyllithium. These reagents are potent nucleophiles, with the carbon atom of the C-Mg or C-Li bond carrying a partial negative charge, making it highly reactive towards electrophilic carbons. masterorganicchemistry.commasterorganicchemistry.com

The subsequent step involves the nucleophilic addition of the biphenyl Grignard or organolithium reagent to a suitable three-carbon electrophile that can be converted into a propanal group. A key electrophile for this purpose is an epoxide, such as propylene (B89431) oxide (1,2-epoxypropane). The organometallic reagent attacks the less sterically hindered carbon of the epoxide ring in an SN2-type reaction, leading to the formation of an alcohol after acidic workup. masterorganicchemistry.commasterorganicchemistry.com Specifically, the reaction of (4-biphenylyl)magnesium bromide with propylene oxide would yield 1-([1,1'-biphenyl]-4-yl)propan-2-ol.

The final stage is a functional group transformation: the selective oxidation of the secondary alcohol to the target aldehyde, this compound. This step is critical and requires mild oxidizing agents to prevent over-oxidation to a carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC), or conditions used in Swern or Dess-Martin periodinane oxidations are well-suited for this transformation, efficiently converting secondary alcohols to ketones and primary alcohols to aldehydes. imperial.ac.uk In an alternative pathway starting with a different three-carbon synthon like 3-chloropropanal (B96773) or its acetal-protected form, the Grignard reaction would form a primary alcohol, which would then be oxidized to the aldehyde.

Table 1: Synthetic Route via Grignard Reagent and Epoxide

Step Reactant 1 Reactant 2 Reagent/Solvent Intermediate/Product Transformation
1 4-Bromobiphenyl Magnesium (Mg) Dry THF (4-Biphenylyl)magnesium bromide Grignard Reagent Formation masterorganicchemistry.com
2 (4-Biphenylyl)magnesium bromide Propylene Oxide 1) THF, 2) H₃O⁺ workup 1-([1,1'-Biphenyl]-4-yl)propan-2-ol C-C Bond Formation masterorganicchemistry.com

Chemo- and Regioselective Synthesis Approaches

Achieving a high degree of chemo- and regioselectivity is paramount in the synthesis of complex organic molecules like this compound to ensure high yields and purity of the final product.

Regioselectivity refers to the control of where a reaction occurs on a molecule with multiple potential reaction sites. In the context of this compound, the primary challenge is to ensure functionalization occurs specifically at the C4 position of the biphenyl scaffold.

Precursor-Directed Regioselectivity : The most straightforward method to ensure C4 substitution is to start with a precursor that is already functionalized at the desired position. Using 4-halobiphenyls (e.g., 4-bromobiphenyl or 4-iodobiphenyl) as starting materials for Grignard reagent formation or for cross-coupling reactions inherently directs all subsequent transformations to the 4-position. orgsyn.org

Cross-Coupling Reactions : Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Kumada-Tamao-Corriu couplings, are powerful tools for the regioselective construction of the biphenyl core itself. rsc.org For example, the Suzuki coupling of 4-formylphenylboronic acid with bromobenzene (B47551) or the coupling of phenylboronic acid with 4-bromobenzaldehyde diethyl acetal (B89532) (a protected aldehyde) can generate the 4-substituted biphenyl skeleton with high regioselectivity. orgsyn.org The latter approach introduces a masked aldehyde group that can be deprotected in a final step.

Chemoselectivity involves the selective reaction of one functional group in the presence of others. In the synthesis of this compound, the most critical chemoselective step is the oxidation of the alcohol precursor.

Selective Oxidation : The intermediate alcohol must be oxidized to an aldehyde without affecting the aromatic biphenyl rings and without over-oxidizing the aldehyde to a carboxylic acid. While strong oxidants like potassium permanganate (B83412) or chromic acid would aggressively oxidize the alcohol and potentially cleave the side chain or react with the aromatic system, modern reagents offer superior chemoselectivity.

Table 2: Comparison of Selective Oxidation Reagents for Alcohol to Aldehyde Conversion

Reagent/Method Description Advantages Considerations
Pyridinium Chlorochromate (PCC) A complex of chromium trioxide with pyridine (B92270) and HCl. Mild; reliably oxidizes primary alcohols to aldehydes and secondary to ketones. imperial.ac.uk Chromium-based reagents are toxic and generate hazardous waste.
Swern Oxidation Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. High selectivity, avoids heavy metals, mild conditions (-78 °C). Requires careful temperature control; can produce unpleasant odors.

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound. | Operates at room temperature, high yields, broad functional group tolerance. | The reagent is shock-sensitive and can be expensive for large-scale synthesis. |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to design chemical processes that are environmentally benign, economically viable, and efficient. ijnc.iracs.org The synthesis of this compound can be significantly improved by incorporating these principles.

Atom Economy : The concept of atom economy, developed by Barry Trost, measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. acs.org Catalytic cross-coupling reactions like the Suzuki or Negishi couplings are highly atom-economical for creating the biphenyl skeleton compared to classical stoichiometric methods like the Wurtz-Fittig reaction, which generate significant metal waste. rsc.orgacs.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, reducing waste. acs.org The use of palladium catalysts for biphenyl synthesis is a prime example. rsc.orgorgsyn.org Research is also ongoing into replacing precious metal catalysts with those based on more abundant and less toxic metals like iron or copper. acs.org

Safer Solvents and Auxiliaries : Many traditional organic reactions use volatile and hazardous solvents. Green chemistry encourages the use of safer alternatives. For instance, modified Suzuki couplings have been developed that use solvents like 1-propanol (B7761284) and water, which are more environmentally friendly than solvents like benzene or THF. orgsyn.org

Reduction of Derivatives : Protecting groups should be avoided whenever possible as they add steps to the synthesis (protection and deprotection) and generate waste. acs.org A synthetic route that directly introduces the propanal group or a precursor that can be converted in one step is preferable.

Biocatalysis : The use of enzymes as catalysts offers significant green advantages, including high selectivity, mild reaction conditions (often in water at room temperature), and low environmental impact. mdpi.com For the final oxidation step, an engineered enzyme such as an unspecific peroxygenase (UPO) or an alcohol dehydrogenase could potentially replace toxic heavy-metal oxidants, offering unparalleled chemo- and regioselectivity under green conditions. acs.orgnih.gov

Table 3: Application of Green Chemistry Principles to the Synthesis

Principle Traditional Approach Green Alternative Benefit
Atom Economy Stoichiometric coupling (e.g., Wurtz-Fittig) Catalytic cross-coupling (e.g., Suzuki) rsc.org Higher efficiency, less waste.
Catalysis Stoichiometric oxidation (e.g., CrO₃) Biocatalytic oxidation (e.g., using enzymes) nih.gov Avoids toxic heavy metals, biodegradable catalyst, mild conditions.
Safer Solvents Anhydrous THF, Benzene, DCM Water, Alcohols (e.g., 1-propanol) orgsyn.org Reduced toxicity and environmental impact.

| Reduce Derivatives | Multi-step synthesis with protecting groups. | Designing a more convergent route without protecting groups. | Fewer steps, less waste, improved process mass intensity. acs.org |

Nucleophilic Addition Reactions at the Aldehyde Moiety

The aldehyde group in this compound is electrophilic at the carbonyl carbon, making it susceptible to attack by a wide range of nucleophiles. researchgate.net These reactions are fundamental to the synthetic utility of this compound, allowing for the introduction of diverse functional groups and the extension of the carbon skeleton. The general reactivity of aldehydes is typically higher than that of ketones in nucleophilic addition reactions due to lesser steric hindrance and a more electrophilic carbonyl carbon. europa.eu

Aldol (B89426) Condensations and Related Carbonyl Additions

The presence of α-hydrogens on the propanal chain of this compound allows it to undergo aldol reactions, acting as both a nucleophile (in its enolate form) and an electrophile. In a self-condensation reaction under basic conditions, one molecule of this compound can be deprotonated at the α-carbon to form a resonance-stabilized enolate. magritek.compressbooks.pub This enolate can then attack the carbonyl carbon of a second molecule of the aldehyde, leading to the formation of a β-hydroxy aldehyde after protonation. sci-hub.se Subsequent heating can induce dehydration, yielding an α,β-unsaturated aldehyde. pressbooks.pub

The general mechanism for the base-catalyzed aldol condensation is as follows:

Enolate formation: A base abstracts an α-hydrogen to form an enolate.

Nucleophilic attack: The enolate attacks the carbonyl carbon of another aldehyde molecule.

Protonation: The resulting alkoxide is protonated to give the β-hydroxy aldehyde (aldol addition product).

Dehydration: Under heat, a molecule of water is eliminated to form an α,β-unsaturated aldehyde (aldol condensation product). magritek.com

A crossed-aldol condensation can also occur between this compound and another aldehyde, such as propanal. researchgate.net In such cases, a mixture of products is possible due to the potential for self-condensation of each aldehyde and the two cross-condensation products. pressbooks.pub To achieve selectivity, specific reaction conditions are often required.

Reactant 1Reactant 2Product TypeGeneral Conditions
This compoundThis compoundβ-Hydroxy aldehydeBase (e.g., NaOH, KOH)
This compoundThis compoundα,β-Unsaturated aldehydeBase, Heat
This compoundPropanalMixture of aldol productsBase

Reactions with Nitrogen Nucleophiles: Imine and Enamine Formation

This compound reacts with primary and secondary amines to form imines and enamines, respectively. These reactions involve nucleophilic addition to the carbonyl group followed by dehydration. libretexts.org

The reaction with a primary amine (R-NH₂) begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a tetrahedral intermediate. libretexts.org Proton transfer and subsequent elimination of a water molecule, typically under acidic catalysis, yield an imine (also known as a Schiff base), a compound containing a carbon-nitrogen double bond. libretexts.orglibretexts.org

ReactantAmine TypeProduct
This compoundPrimary Amine (R-NH₂)Imine
This compoundSecondary Amine (R₂NH)Enamine

Hydride Reductions to Corresponding Alcohols

The aldehyde functional group of this compound can be readily reduced to a primary alcohol, yielding 3-([1,1'-biphenyl]-4-yl)propan-1-ol. This transformation is typically accomplished using complex metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). libretexts.orglibretexts.org

Both reagents act as a source of hydride ions (H⁻), which function as nucleophiles. libretexts.org The hydride attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral alkoxide intermediate. youtube.com Subsequent workup with a proton source, such as water or dilute acid, protonates the alkoxide to give the final alcohol product. libretexts.orgyoutube.com

Sodium borohydride is a milder reducing agent and can be used in protic solvents like methanol (B129727) or ethanol. chemguide.co.uk Lithium aluminum hydride is a much stronger reducing agent and must be used in aprotic solvents like diethyl ether or tetrahydrofuran (THF), with a separate aqueous workup step. libretexts.orglibretexts.org While NaBH₄ is generally selective for aldehydes and ketones, LiAlH₄ can also reduce other functional groups like esters and carboxylic acids. libretexts.org

ReagentSolventKey Features
Sodium Borohydride (NaBH₄)Protic (e.g., Methanol, Ethanol)Milder, more selective for aldehydes/ketones. chemguide.co.uk
Lithium Aluminum Hydride (LiAlH₄)Aprotic (e.g., THF, Diethyl Ether)Stronger, less selective, requires anhydrous conditions. libretexts.org

Oxidation to Carboxylic Acid Derivatives

The aldehyde group of this compound can be oxidized to a carboxylic acid, forming [1,1'-Biphenyl]-4-propanoic acid. This is a common reaction for aldehydes and can be achieved using a variety of oxidizing agents. masterorganicchemistry.com Strong oxidizing agents such as potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) in acidic solution are effective for this transformation. masterorganicchemistry.com

The oxidation process involves the addition of an oxygen atom to the aldehyde group. masterorganicchemistry.com When using an agent like potassium dichromate, the reaction is often heated under reflux to ensure complete conversion to the carboxylic acid. organicchemistrydata.org Milder oxidizing agents can also be employed, and in some cases, the propyl side chain attached to the biphenyl ring can also be oxidized, particularly under harsh conditions with reagents like KMnO₄, which can cleave alkyl chains on aromatic rings to form benzoic acids. rsc.orgnih.gov For instance, 4-methyl-1,1'-biphenyl can be oxidized to [1,1'-biphenyl]-4-carboxylic acid. rsc.org

Oxidizing AgentTypical ConditionsProduct
Potassium Dichromate (K₂Cr₂O₇)Acidic solution (e.g., H₂SO₄), heat[1,1'-Biphenyl]-4-propanoic acid
Potassium Permanganate (KMnO₄)Basic, then acidic workup[1,1'-Biphenyl]-4-carboxylic acid (potential side chain cleavage) rsc.org

Olefination Reactions for Carbon-Carbon Double Bond Formation

Olefination reactions are powerful tools for converting the carbonyl group of this compound into a carbon-carbon double bond, allowing for the synthesis of various substituted alkenes.

Wittig, Horner-Wadsworth-Emmons, and Knoevenagel Condensations

Wittig Reaction: The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent) to produce an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.comwikipedia.org The key advantage of this reaction is that the position of the double bond is unambiguously determined. libretexts.org The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com The stereochemical outcome (E/Z isomerism) of the alkene depends on the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes. wikipedia.org

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.org These carbanions are generally more nucleophilic than Wittig reagents and often react with aldehydes to give (E)-alkenes with high stereoselectivity. wikipedia.orgnrochemistry.com A significant advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403) ester, is easily removed during workup, simplifying purification. organicchemistrydata.orgwikipedia.org The stereoselectivity can be influenced by the reaction conditions and the structure of the phosphonate reagent. alfa-chemistry.comconicet.gov.ar

Knoevenagel Condensation: The Knoevenagel condensation is the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like an amine. sci-hub.sewikipedia.org The reaction typically proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to yield a new carbon-carbon double bond. wikipedia.org For example, the reaction of a biphenyl aldehyde with malononitrile (B47326) in the presence of a catalyst like piperidinium (B107235) acetate (B1210297) can proceed efficiently. rsc.org A variation known as the Doebner modification uses pyridine as a catalyst and a reactant with a carboxylic acid group, such as malonic acid, which often leads to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org This would result in the formation of 3-([1,1'-biphenyl]-4-yl)propenoic acid from this compound. sigmaaldrich.comcymitquimica.com

Reaction NameKey ReagentTypical Product from this compoundKey Features
Wittig ReactionPhosphorus Ylide (Ph₃P=CHR)Substituted alkeneUnambiguous double bond placement. libretexts.org
Horner-Wadsworth-EmmonsPhosphonate Carbanion(E)-Alkene (typically)High (E)-selectivity, easy purification. wikipedia.org
Knoevenagel CondensationActive Methylene Compoundα,β-Unsaturated compoundMild conditions, catalyzed by weak bases. wikipedia.org

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. researchgate.netfrontiersin.org The aldehyde functionality of this compound makes it a prime candidate for participation in various MCRs to generate structurally diverse heterocyclic compounds. nih.govmdpi.com

While specific studies detailing the use of this compound in MCRs are not extensively documented, its reactivity can be inferred from the behavior of other aromatic aldehydes in well-known MCRs. For instance, in the Biginelli reaction , an aryl aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) react to form dihydropyrimidinones. wikipedia.orgnih.gov It is anticipated that this compound could serve as the aldehyde component in such a reaction, leading to the synthesis of biphenyl-substituted dihydropyrimidinones, which are of interest in medicinal chemistry. wikipedia.orgtnsroindia.org.in

Similarly, the Hantzsch dihydropyridine (B1217469) synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate. rsc.org The participation of this compound would yield 1,4-dihydropyridines bearing a biphenyl moiety, a scaffold with known biological activities.

The versatility of aldehydes in MCRs is further highlighted by their use in the Passerini and Ugi reactions , which are based on isocyanide chemistry and lead to the formation of α-acyloxy carboxamides and α-aminoacyl amides, respectively. These reactions provide rapid access to complex molecular frameworks from simple starting materials. mdpi.com The application of these reactions to this compound would open avenues to novel peptide-like structures with a biphenyl substituent.

A generalized scheme for the potential participation of this compound in the Biginelli reaction is presented below:

Reactant 1Reactant 2Reactant 3CatalystProduct
This compoundEthyl acetoacetateUreaAcid (e.g., HCl)4-([1,1'-Biphenyl]-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester

This table represents a hypothetical reaction based on the known Biginelli reaction mechanism.

Functionalization of the Biphenyl Core

The biphenyl moiety of this compound offers a platform for further chemical modification through functionalization of its aromatic rings.

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic compounds. pressbooks.pub In the case of this compound, the propanal group is an electron-withdrawing and deactivating group, which directs incoming electrophiles primarily to the meta position of the ring to which it is attached. However, the other phenyl ring is activated and directs substitution to its ortho and para positions. rsc.org

Common EAS reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the 4'-position of the unsubstituted phenyl ring, due to the directing effect of the phenyl group.

Halogenation: The reaction with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) would lead to the introduction of a halogen atom, again, preferentially at the 4'-position. uci.edulscollege.ac.inlibretexts.org

Friedel-Crafts Acylation and Alkylation: These reactions involve the introduction of acyl or alkyl groups, respectively, using an acyl halide/anhydride or alkyl halide with a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org For this compound, acylation is expected to occur on the activated ring. For example, acylation with acetyl chloride and AlCl₃ would likely yield 1-(4'-(propan-1-al)-[1,1'-biphenyl]-4-yl)ethan-1-one. nih.govresearchgate.net

A summary of expected major products from the electrophilic substitution of this compound is provided below:

ReactionReagentsMajor Product
NitrationHNO₃, H₂SO₄4'-(Nitro)-[1,1'-biphenyl]-4-propanal
BrominationBr₂, FeBr₃4'-(Bromo)-[1,1'-biphenyl]-4-propanal
Friedel-Crafts AcylationCH₃COCl, AlCl₃4'-(Acetyl)-[1,1'-biphenyl]-4-propanal

The regioselectivity is predicted based on established principles of electrophilic aromatic substitution on substituted biphenyl systems.

Transition metal-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. wiley-vch.denih.gov To utilize these reactions, a halogen atom is typically introduced onto the biphenyl core of this compound via electrophilic halogenation, as described previously. The resulting halo-substituted compound can then undergo various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. For example, 4'-(bromo)-[1,1'-biphenyl]-4-propanal could be coupled with a variety of aryl or vinyl boronic acids to generate more complex poly-aryl systems. A modified Suzuki coupling has been used to synthesize 4-biphenylcarboxaldehyde, a closely related compound. orgsyn.org

Heck-Mizoroki Reaction: This reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org A bromo-derivative of this compound could be coupled with various alkenes to introduce unsaturated side chains.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. organic-chemistry.orgnumberanalytics.comresearchgate.netuwindsor.ca This would be a key step in synthesizing amino-substituted derivatives of this compound, which could serve as precursors to a wide range of other functional groups. rsc.org

The table below summarizes potential metal-catalyzed transformations starting from a halogenated derivative of this compound.

Starting MaterialCoupling PartnerReactionCatalyst System (Example)Product
4'-(Bromo)-[1,1'-biphenyl]-4-propanalPhenylboronic acidSuzuki-MiyauraPd(PPh₃)₄, Na₂CO₃[1,1':4',1''-Terphenyl]-4-propanal
4'-(Bromo)-[1,1'-biphenyl]-4-propanalStyreneHeckPd(OAc)₂, PPh₃, Et₃N4'-(Styryl)-[1,1'-biphenyl]-4-propanal
4'-(Bromo)-[1,1'-biphenyl]-4-propanalAnilineBuchwald-HartwigPd₂(dba)₃, BINAP, NaOtBu4'-(Phenylamino)-[1,1'-biphenyl]-4-propanal

This table illustrates representative examples of established cross-coupling reactions applied to a hypothetical halo-substituted this compound.

Rearrangement Reactions and Pericyclic Processes

The structural elements of this compound allow for potential participation in rearrangement and pericyclic reactions, although specific examples are not prevalent in the literature.

The aldehyde group can undergo a Baeyer-Villiger oxidation , where treatment with a peroxyacid (e.g., m-CPBA) would oxidize the aldehyde to a formate (B1220265) ester. wikipedia.orgalfa-chemistry.comorganic-chemistry.orgsigmaaldrich.comlibretexts.org In this case, the migratory aptitude of the hydrogen atom is very high. libretexts.org

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. goa.gov.in If this compound is first converted to an α,β-unsaturated aldehyde, for instance via a Knoevenagel condensation, the resulting conjugated system could participate in Diels-Alder reactions as a dienophile. iitk.ac.in The biphenyl moiety would influence the stereoselectivity and reactivity of such a cycloaddition.

Electrocyclic reactions , another class of pericyclic reactions, could be envisaged for derivatives of this compound containing extended conjugated systems. goa.gov.in For example, a polyunsaturated derivative could potentially undergo thermally or photochemically induced ring closure.

The following table outlines potential rearrangement and pericyclic reactions for this compound and its derivatives.

Reaction TypeSubstrateReagents/ConditionsProduct Type
Baeyer-Villiger OxidationThis compoundm-CPBA[1,1'-Biphenyl]-4-yl formate
Diels-Alder Reaction(E)-3-([1,1'-Biphenyl]-4-yl)acrylaldehydeButadiene, HeatCyclohexene derivative

This table provides hypothetical examples based on the known reactivity of similar functional groups.

Derivatives and Analogs of 1,1 Biphenyl 4 Propanal: Synthesis and Research Applications

Exploration of Homologs and Structurally Related Analogs

The structural framework of [1,1'-biphenyl]-4-propanal allows for the systematic exploration of homologs and analogs to establish structure-activity relationships.

Homologs: These are compounds that differ by one or more methylene (B1212753) (-CH₂-) units in the alkyl chain. For this compound, homologs would include [1,1'-biphenyl]-4-ethanal, [1,1'-biphenyl]-4-butanal, and so on. These modifications alter the length and flexibility of the side chain, which can impact how the molecule interacts with biological targets or organizes in the solid state.

Analogs: Structural analogs can be created by modifying the functional group on the side chain. The aldehyde of the propanal group can be oxidized to a carboxylic acid (e.g., [1,1'-biphenyl]-4-propanoic acid) or reduced to an alcohol (e.g., [1,1'-biphenyl]-4-propan-1-ol). nih.govrsc.org The biphenyl (B1667301) moiety itself can be replaced with other aromatic systems like fluorene (B118485) or carbazole (B46965) to investigate the effect of rigidity and electronic properties. researchgate.net

Biologically Active Analogs of this compound

The biphenyl scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. researchgate.net While research on this compound itself is limited, its structural analogs have shown significant pharmacological effects.

Many biphenyl derivatives exhibit potent anti-inflammatory, antimicrobial, antioxidant, and cytotoxic activities. researchgate.net For example, hydroxylated biphenyls, which are dimers of naturally occurring phenols, often show enhanced antioxidant activity compared to their monomeric counterparts. nih.gov The anti-proliferative activity of compounds like avrainvillamide (B1247661) and stephacidin B, which contain complex heterocyclic systems that could be conceptually linked to a biphenyl-like core, highlights the potential for designing novel anticancer agents based on this framework. uvic.ca

A prominent example is the profen class of NSAIDs. Flurbiprofen, an analog where the propanal is replaced by a 2-propanoic acid group and a fluorine atom is added to an ortho position, is a well-known analgesic and anti-inflammatory agent. mdpi.com

Table 2: Examples of Biologically Active Biphenyl Analogs

Analog ClassExample CompoundStructural ModificationObserved Biological Activity
ProfensFlurbiprofenPropanal → 2-Propanoic acid; F substitutionAnti-inflammatory, Analgesic mdpi.com
Hydroxylated BiphenylsDehydrodieugenolHydroxyl and methoxy (B1213986) substitutionsAntioxidant nih.gov
Carbohydrazide Derivatives4'-hydroxy-[1,1'-biphenyl]-4-carbohydrazide derivativesPropanal → CarbohydrazidePotential EGFR tyrosine kinase inhibitors researchgate.net
Natural Product AnalogsAvrainvillamideComplex heterocyclic structureAnti-proliferative, Anti-microbial uvic.ca

Polymeric and Supramolecular Structures Incorporating this compound Units

The rigid, planar nature of the biphenyl unit makes it an excellent candidate for constructing ordered, high-performance materials. Molecules containing this core can be used as monomers for polymerization or as building blocks for self-assembling supramolecular structures.

Polymeric Structures: The propanal functional group can participate in polymerization reactions. For example, it could undergo condensation reactions to form polymers like polyacetals or polyimines (Schiff bases). The biphenyl core would be incorporated into the polymer backbone, imparting rigidity, thermal stability, and potentially useful photophysical properties, making such materials relevant for applications like organic light-emitting diodes (OLEDs). nih.gov

Supramolecular Structures: Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.govamercrystalassn.org The aromatic surfaces of the biphenyl rings are ideal for π-π stacking interactions, which can drive the self-assembly of molecules into columns or sheets. chemistryviews.org The aldehyde group can also participate in forming directional interactions, such as hydrogen bonds, when co-crystallized with appropriate partner molecules. By modifying the substituents on the biphenyl rings, the packing and resulting morphology of these self-assembled structures can be precisely controlled, leading to materials with tunable properties. nih.gov

Advanced Spectroscopic and Mechanistic Investigations of 1,1 Biphenyl 4 Propanal

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like [1,1'-Biphenyl]-4-propanal. It provides detailed information about the carbon-hydrogen framework by analyzing the magnetic properties of atomic nuclei. msu.edu

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide initial information, complex molecules often exhibit signal overlap that complicates unambiguous assignment. omicsonline.org For this compound, with its distinct aromatic and aliphatic regions, multi-dimensional NMR techniques are essential for complete structural verification. nih.gov

Correlation Spectroscopy (COSY): This homonuclear technique identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, a COSY spectrum would show a clear correlation between the aldehyde proton (H-1) and the methylene (B1212753) protons at C-2, and subsequently between the C-2 protons and the C-3 protons. It would also reveal the coupling relationships between the adjacent protons on each of the two phenyl rings.

Heteronuclear Single Quantum Coherence (HSQC): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It allows for the definitive assignment of each protonated carbon in the molecule by linking the already identified proton signals to their corresponding carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly powerful for assigning quaternary (non-protonated) carbons. For instance, the aldehyde proton (H-1) would show a correlation to the carbonyl carbon (C-1) and the C-2 carbon. Protons on the propyl chain would show correlations to the biphenyl (B1667301) ring carbons, confirming the connectivity between the aliphatic chain and the aromatic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
C-1 (CHO)~9.8 (t)~202.0H-2, H-3
C-2 (CH₂)~2.8 (dt)~45.0H-1, H-3, C-1, C-3, C-4'
C-3 (CH₂)~3.0 (t)~30.0H-2, H-2', H-6'
C-1'-~140.0H-2', H-6', H-3
C-2', C-6'~7.3 (d)~129.0H-3', H-5', H-3
C-3', C-5'~7.6 (d)~127.5H-2', H-6', H-4'
C-4'-~141.0H-3', H-5', H-2
C-1''-~140.5H-2'', H-6''
C-2'', C-6''~7.5 (d)~127.0H-3'', H-5''
C-3'', C-5''~7.4 (t)~129.0H-2'', H-6'', H-4''
C-4''~7.3 (t)~127.5H-3'', H-5''

Predicted shifts are estimates based on standard functional group values and substituent effects. t=triplet, d=doublet, dt=doublet of triplets.

NMR spectroscopy is a powerful method for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics and mechanisms. magritek.comnih.gov By acquiring spectra at regular intervals, the consumption of reactants and the formation of products can be quantified by integrating their characteristic signals. nih.gov

For example, in the reduction of this compound to [1,1'-Biphenyl]-4-propanol, NMR monitoring would track the reaction's progress.

Reactant Signal: The characteristic aldehyde proton signal at ~9.8 ppm would decrease in intensity over time.

Product Signals: New signals corresponding to the alcohol would appear, including a broad signal for the hydroxyl proton (OH) and a signal for the new CH₂OH group's protons at approximately 3.7 ppm.

By plotting the concentration of the reactant or product (proportional to its signal integral) against time, kinetic data can be extracted. This allows for the determination of the reaction rate, the reaction order, and the effects of catalyst concentration or temperature on the reaction's efficiency. asahilab.co.jp This non-destructive technique provides a detailed view of the species present in the reaction vessel at any given moment. jhu.edu

Mass Spectrometry for Reaction Product Identification and Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the study of this compound and its reactions, it is used to determine the molecular weight of compounds and to deduce their structure through analysis of their fragmentation patterns. nih.gov

When this compound is analyzed by electron ionization mass spectrometry (EI-MS), it is first ionized to form a molecular ion (M•+), which can then undergo fragmentation into smaller, characteristic ions. libretexts.org The analysis of these fragments provides a structural fingerprint of the molecule.

Plausible Fragmentation Pathway: The molecular ion of this compound ([C₁₅H₁₄O]•+) has a predicted m/z of 210. Key fragmentation events would likely include:

McLafferty Rearrangement: A characteristic fragmentation for aldehydes and ketones, leading to the elimination of a neutral alkene (propene) and the formation of a radical cation with m/z 168.

Alpha-Cleavage: Cleavage of the bond between C-1 and C-2, resulting in the loss of the propyl chain and formation of the stable biphenylcarbonyl cation ([C₁₃H₉O]⁺) at m/z 181.

Benzylic Cleavage: Cleavage of the bond between C-3 and the biphenyl ring, leading to the formation of a stable biphenylmethyl (tropylium-like) cation ([C₁₃H₁₁]⁺) at m/z 167.

Biphenyl Cation: Loss of the entire propanal side chain to yield the biphenyl radical cation ([C₁₂H₁₀]•+) at m/z 154.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

m/zIon FormulaIdentity
210[C₁₅H₁₄O]•⁺Molecular Ion (M•⁺)
181[C₁₃H₉O]⁺[M - C₂H₅]⁺ (from α-cleavage)
168[C₁₂H₈O]•⁺[M - C₃H₆]•⁺ (from McLafferty rearrangement)
167[C₁₃H₁₁]⁺[M - CHO]⁺ (from benzylic cleavage)
154[C₁₂H₁₀]•⁺Biphenyl radical cation
152[C₁₂H₈]•⁺Fluorene-type ion (from rearrangement)

In reaction analysis, high-resolution mass spectrometry (HRMS) is particularly valuable. It can determine the mass of an ion with extremely high accuracy (to within a few parts per million), allowing for the calculation of its exact elemental formula. mdpi.com This capability is crucial for unambiguously identifying unexpected byproducts or transient intermediates in a reaction mixture, thereby helping to elucidate the complete reaction pathway.

Infrared (IR) Spectroscopy for Functional Group Transformation Tracking

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule. It is an effective and rapid technique for identifying the presence of specific functional groups, making it ideal for tracking their transformation during a chemical reaction. libretexts.org

The IR spectrum of this compound would display several characteristic absorption bands:

Aldehyde C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum. docbrown.info

Aldehyde C-H Stretch: Two weak to medium bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the band around 2720 cm⁻¹ is highly diagnostic for an aldehyde.

Aromatic C=C Stretches: Several medium-intensity bands in the 1450-1600 cm⁻¹ region are characteristic of the biphenyl rings.

Aromatic C-H Stretches: Absorption bands above 3000 cm⁻¹ indicate C-H bonds on the aromatic rings.

Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹) correspond to the C-H bonds of the propyl chain.

Table 3: Characteristic IR Absorption Frequencies for this compound

Wavenumber (cm⁻¹)Bond VibrationFunctional Group
~3030C-H stretchAromatic
~2960, ~2870C-H stretchAliphatic (CH₂)
~2820, ~2720C-H stretchAldehyde (CHO)
~1725C=O stretchAldehyde (Carbonyl)
~1600, ~1485C=C stretchAromatic Ring

IR spectroscopy is particularly useful for monitoring reactions involving the aldehyde group. For instance, in the oxidation of this compound to [1,1'-Biphenyl]-4-propanoic acid, one would observe:

  • The disappearance of the two aldehyde C-H stretch signals (~2720 and 2820 cm⁻¹).
  • The appearance of a very broad O-H stretch signal for the carboxylic acid, typically from 2500 to 3300 cm⁻¹.
  • A shift in the C=O stretching frequency to approximately 1700-1725 cm⁻¹ for the carboxylic acid dimer.
  • This ability to quickly confirm the conversion of functional groups makes IR an essential tool for process monitoring.

    X-ray Crystallography for Solid-State Structural Determination of Derivatives and Intermediates

    X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles. nih.gov

    While this compound itself is likely a liquid or low-melting solid and thus not readily amenable to single-crystal X-ray analysis, the technique is invaluable for characterizing its stable, crystalline derivatives or reaction intermediates. nih.gov For example, the aldehyde could be converted into a crystalline derivative such as an imine, oxime, or semicarbazone.

    A crystal structure of such a derivative would confirm:

    Unambiguous Constitution: The precise connectivity of all atoms in the molecule.

    Molecular Conformation: The preferred spatial arrangement of the molecule in the solid state, including the torsion angle between the two phenyl rings of the biphenyl moiety, which is a key structural feature.

    Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing non-covalent interactions like hydrogen bonding or π-stacking, which can influence the material's physical properties.

    Obtaining the crystal structure of a key reaction intermediate can also provide profound mechanistic insight, offering a "snapshot" of the molecule at a specific stage of a transformation.

    Kinetic and Mechanistic Studies of Key Reactions Involving this compound

    Understanding the kinetics and mechanism of a reaction is crucial for its optimization and control. For reactions involving this compound, a combination of spectroscopic techniques is employed to build a comprehensive mechanistic picture. marquette.edu

    Kinetic Analysis: Kinetic studies involve measuring the rate at which a reaction proceeds. As described in section 5.1.2, in-situ NMR monitoring is a primary tool for this purpose. acs.org By systematically varying the concentrations of reactants, catalysts, and any additives, and measuring the initial reaction rates, a rate law can be determined. The rate law provides mathematical evidence for which species are involved in the rate-determining step of the reaction. For example, in an acid-catalyzed acetal (B89532) formation reaction with this compound, kinetic studies could confirm if the reaction is first-order in aldehyde, first-order in alcohol, and first-order in the acid catalyst.

    Mechanistic Elucidation: The elucidation of a reaction mechanism involves identifying all elementary steps, including the formation of any intermediates and transition states. nih.gov

    Intermediate Identification: Techniques like mass spectrometry and NMR are used to detect and characterize transient species. For instance, in an aldol (B89426) condensation, ESI-MS might be used to detect the enolate intermediate.

    Isotope Labeling Studies: Replacing an atom with one of its heavier isotopes (e.g., hydrogen with deuterium) and observing the effect on the reaction rate (the kinetic isotope effect) can indicate whether a bond to that atom is broken in the rate-determining step.

    Computational Modeling: Theoretical calculations (e.g., Density Functional Theory) can be used to model the energy profile of a proposed reaction pathway, providing calculated structures and energies for reactants, intermediates, transition states, and products. These theoretical findings are then correlated with experimental results from spectroscopy and kinetics to support or refute a proposed mechanism.

    Through the combined application of these methods, a detailed understanding of reactions such as Wittig olefination, Grignard additions, or reductive aminations involving this compound can be achieved.

    Computational Chemistry and Molecular Modeling Studies of 1,1 Biphenyl 4 Propanal

    Quantum Chemical Calculations for Electronic Structure Analysis

    Quantum chemical calculations are fundamental to understanding the electronic structure of [1,1'-Biphenyl]-4-propanal, which in turn governs its reactivity and physical properties. These methods solve the Schrödinger equation for the molecule to provide detailed information about its orbitals and energy levels.

    Density Functional Theory (DFT) for Reactivity and Energetics

    Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. nih.gov For this compound, DFT studies can elucidate key aspects of its reactivity and energetics. By employing functionals such as PBE0-D3 with a triple-zeta basis set like Def2-TZVP, it is possible to obtain optimized geometries and electronic properties. nih.gov

    DFT calculations can determine global reactivity descriptors, which are crucial for predicting the chemical behavior of the molecule. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

    Table 1: DFT-Calculated Electronic Properties and Global Reactivity Descriptors for this compound (Illustrative Data)

    Property Value Significance
    HOMO Energy -6.5 eV Indicates the ability to donate electrons; related to ionization potential.
    LUMO Energy -1.2 eV Indicates the ability to accept electrons; related to electron affinity.
    HOMO-LUMO Gap 5.3 eV Relates to the chemical stability and reactivity of the molecule. A larger gap implies higher stability. nih.gov
    Ionization Potential 6.5 eV The energy required to remove an electron.
    Electron Affinity 1.2 eV The energy released when an electron is added.
    Electronegativity (χ) 3.85 eV A measure of the ability of the molecule to attract electrons.
    Chemical Hardness (η) 2.65 eV Resistance to change in electron distribution. mdpi.com

    The distribution of HOMO and LUMO orbitals provides insight into the reactive sites of the molecule. For this compound, the HOMO is typically localized on the biphenyl (B1667301) ring system, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is often centered on the propanal group, suggesting that nucleophilic attack will likely occur at the carbonyl carbon.

    Ab Initio Methods for High-Accuracy Predictions

    Ab initio methods are quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, albeit at a higher computational cost than DFT. scispace.com

    Molecular Dynamics Simulations for Conformational Landscapes

    Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of a molecule over time. nih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can track the dynamic behavior of this compound, providing insights into its flexibility and the different shapes it can adopt.

    For this compound, the key conformational degrees of freedom include the dihedral angle between the two phenyl rings and the rotation around the single bonds in the propanal side chain. MD simulations can reveal the preferred values for these dihedral angles and the energy barriers between different conformations. This information is crucial for understanding how the molecule might bind to a biological receptor or how it packs in a crystal lattice.

    Force fields such as AMBER and CHARMM are commonly used in MD simulations of organic molecules. mdpi.com These force fields define the potential energy of the system as a function of the atomic coordinates. By performing long-timescale MD simulations, it is possible to generate a representative ensemble of conformations for this compound and to calculate the relative populations of different conformational states.

    Computational Prediction of Spectroscopic Signatures

    Computational methods can be used to predict the spectroscopic signatures of this compound, which can then be compared with experimental data to confirm its structure and identity.

    Infrared (IR) Spectroscopy: DFT calculations can be used to compute the vibrational frequencies and intensities of the normal modes of this compound. The predicted IR spectrum can help in the assignment of the experimentally observed absorption bands to specific molecular vibrations, such as the C=O stretch of the aldehyde group and the C=C stretching modes of the aromatic rings. nih.gov

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical methods can predict the chemical shifts of the ¹H and ¹³C nuclei in this compound. nih.gov These predictions are highly sensitive to the molecular geometry and electronic environment of each nucleus, making them a valuable tool for structural elucidation.

    UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths of this compound. This allows for the prediction of the UV-Vis absorption spectrum, providing information about the electronic transitions within the molecule, such as the π-π* transitions of the biphenyl system. nih.gov

    Transition State Analysis and Reaction Pathway Modeling

    Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. By modeling the reaction pathway and locating the transition state, it is possible to understand the kinetics and thermodynamics of a given transformation. rutgers.edunih.gov

    For example, the oxidation of the aldehyde group in this compound to a carboxylic acid is a common reaction. Computational methods can be used to model the reaction pathway for this oxidation, identifying the transition state structure and calculating the activation energy. This information is valuable for optimizing reaction conditions and for understanding the factors that influence the reaction rate.

    The imaginary transition state (ITS) graph, also known as the condensed graph of the reaction (CGR), is a formal framework for representing the bond rearrangements that occur during a chemical reaction. mdpi.com This approach can be used to analyze the atom-to-atom mapping between reactants and products, providing a detailed picture of the reaction mechanism.

    Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies of Analogs

    Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. wikipedia.orgnih.gov These models are widely used in drug discovery and materials science to predict the properties of new compounds.

    For analogs of this compound, QSAR and QSPR studies can be performed to develop predictive models for various endpoints. For example, a QSAR model could be developed to predict the anti-inflammatory activity of a series of biphenyl propanal derivatives. medcraveonline.com The model would be built using a training set of compounds with known activities and a set of molecular descriptors that quantify the structural and physicochemical properties of the molecules.

    Table 2: Examples of Molecular Descriptors Used in QSAR/QSPR Studies of this compound Analogs

    Descriptor Class Examples Description
    Electronic Dipole moment, HOMO/LUMO energies, partial charges Describe the electronic properties and reactivity of the molecule.
    Steric Molecular volume, surface area, ovality Describe the size and shape of the molecule.
    Topological Connectivity indices, Wiener index Describe the connectivity and branching of the molecular graph.

    | Hydrophobic | LogP, polar surface area | Describe the lipophilicity and polarity of the molecule. |

    Once a statistically significant QSAR or QSPR model is developed, it can be used to predict the activity or property of new, untested analogs of this compound. This allows for the rational design of new compounds with desired properties, reducing the need for extensive experimental synthesis and testing.

    Applications of 1,1 Biphenyl 4 Propanal and Its Derivatives in Organic Synthesis

    Building Blocks for Complex Organic Molecules

    Biphenyl (B1667301) derivatives are fundamental starting materials in the synthesis of intricate molecular architectures, including natural products, pharmaceuticals, and agrochemicals. nih.gov Their utility stems from the ability to introduce the biphenyl core into a target molecule, often imparting crucial properties. nih.gov

    The total synthesis of natural products often involves the assembly of complex carbon skeletons from simpler, readily available precursors. While direct examples involving [1,1'-Biphenyl]-4-propanal are not prominent in the literature, the biphenyl framework itself is a key component of several natural products, such as vancomycin. nih.gov Aldehydes are versatile functional groups in total synthesis, participating in reactions like Wittig olefination, aldol (B89426) condensations, and reductive aminations to build up molecular complexity. Therefore, a bifunctional molecule like this compound could theoretically serve as a valuable precursor, allowing for the introduction of the biphenyl unit while the propanal moiety provides a handle for subsequent bond formations.

    The biphenyl scaffold is a privileged structure in medicinal chemistry and agrochemical research, appearing in numerous commercial products. nih.govresearchgate.net Its presence can enhance biological activity and improve pharmacokinetic properties. nbinno.com

    Pharmaceutical Synthesis: Biphenyl derivatives are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs). nih.gov For instance, the cardiovascular drug Sacubitril relies on an intermediate, tert-Butyl (R)-(1-([1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate, which features a biphenyl group. nbinno.com The synthesis of anti-inflammatory drugs and other therapeutics also frequently employs biphenyl-containing starting materials. nih.gov The aldehyde functionality in a compound like this compound could be readily converted to other functional groups necessary for the final drug structure.

    Agrochemical Synthesis: In the agrochemical sector, biphenyl derivatives have been developed as insecticides, fungicides, and herbicides. nih.govresearchgate.net Research has shown that substituted biphenylmethyl oxime ethers possess insecticidal properties. acs.orgswinburne.edu.au Furthermore, novel biphenylcarboxamidine derivatives have been synthesized and evaluated for their potential as insecticidal agents against pests like the cotton leafworm. nih.gov The synthesis of these agrochemicals often starts from functionalized biphenyls, highlighting the potential of this compound as a starting point for new crop protection agents.

    Application Area Example Biphenyl Derivative Resulting Product Class
    Pharmaceuticaltert-Butyl (R)-(1-([1,1'-biphenyl]-4-yl)-3-oxopropan-2-yl)carbamate nbinno.comCardiovascular Drugs (e.g., Sacubitril) nbinno.com
    AgrochemicalBiphenylmethyl oxime ethers acs.orgInsecticides acs.org
    AgrochemicalBiphenylcarboxamidines nih.govInsecticides nih.gov

    Role in Materials Science and Polymer Chemistry

    The rigid and planar nature of the biphenyl unit makes it an attractive component for advanced materials, including polymers and functional organic materials. These materials often exhibit unique thermal, mechanical, and electronic properties.

    Biphenyl-containing monomers are employed in the synthesis of various polymers. For example, acrylated forms of phenylphenol and dihydroxybiphenyl can be polymerized to create crosslinked polymer networks. nih.govnih.gov The biphenyl moieties in these polymers can engage in intramolecular π-π stacking interactions, which influences the material's properties. nih.gov Polyimides derived from biphenyl-based monomers, such as 2,2′3,3′-biphenyltetracarboxylic dianhydride (iBPDA), are used in applications like gas separation membranes due to their ability to form materials with intrinsic microporosity. proquest.com A molecule like this compound, after conversion of the aldehyde to a polymerizable group (e.g., an acrylate (B77674) or vinyl group), could serve as a monomer to introduce the biphenyl core into a polymer backbone, potentially imparting properties like liquid crystallinity. nih.gov

    Biphenyl Monomer Example Polymer Type Key Property/Application
    2-Phenylphenolmonoacrylate (2PPMA) nih.govCrosslinked Polymer nih.govNon-covalent π-π stacking interactions nih.gov
    4,4'-Dihydroxybiphenyldiacrylate (44BDA) nih.govCrosslinked Polymer nih.govCrosslinking agent nih.gov
    2,2′3,3′-Biphenyltetracarboxylic dianhydride (iBPDA) proquest.comPolyimide proquest.comGas Separation Membranes proquest.com

    Biphenyl derivatives are integral to the development of functional organic materials. They are used in the construction of liquid crystals, fluorescent layers in organic light-emitting diodes (OLEDs), and organic semiconductors. nih.gov The biphenyl core provides thermal stability and charge-transporting capabilities. royalsocietypublishing.orgroyalsocietypublishing.org For example, biphenyl-based enamine molecules have been synthesized and shown to have high thermal stability and carrier drift mobility, making them suitable for applications in OLEDs and solar cells. royalsocietypublishing.org Anisotropic functional biphenyl derivatives are also synthesized for use as components in nanosized composite materials. researcher.life The aldehyde group of this compound could be used to anchor the molecule to surfaces or to react with other components in the fabrication of such functional materials.

    Catalyst or Ligand Precursor in Homogeneous Catalysis

    In homogeneous catalysis, the ligands coordinated to a metal center play a crucial role in determining the catalyst's activity and selectivity. Biphenyl-based ligands are highly effective in a variety of metal-catalyzed reactions, particularly in asymmetric synthesis where controlling the stereochemical outcome is essential.

    The development of axially chiral biphenyl ligands has been a significant focus in asymmetric catalysis. researchgate.netnih.gov Ligands derived from structures like [1,1'-biphenyl]-2,2'-diol (BIPOL) can be fine-tuned by altering substituents on the biphenyl rings. nih.gov These ligands have been successfully used in reactions such as the asymmetric addition of diethylzinc (B1219324) or alkynes to aldehydes. researchgate.netnih.gov

    Furthermore, biphenyl phosphines are effective ligands in reactions like hydroformylation and asymmetric hydrogenation. nih.gov N-Biphenyl pyrrolidine (B122466) derivatives have also been employed as ligands in palladium-catalyzed arylaminations. nih.gov While this compound is not a ligand itself, it could serve as a precursor for the synthesis of new ligands. The propanal group could be chemically modified to introduce coordinating atoms like phosphorus or nitrogen, leading to novel biphenyl-based ligands for catalytic applications.

    Synthesis of Specialty Chemicals and Fine Chemicals

    This compound, a versatile aromatic aldehyde, serves as a valuable building block in the synthesis of a diverse array of specialty and fine chemicals. Its biphenyl scaffold, combined with the reactive propanal functional group, allows for its incorporation into complex molecular architectures, making it a key intermediate in the production of pharmaceuticals, agrochemicals, and materials with unique properties. The aldehyde functionality readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, providing access to a wide range of downstream products.

    The strategic importance of biphenyl derivatives in various sectors of the chemical industry is well-established. These compounds are integral to the development of liquid crystals, fluorescent materials for organic light-emitting diodes (OLEDs), and a multitude of biologically active molecules. nih.gov The functionalization of the biphenyl core, as seen in this compound, is a critical step that unlocks its potential for further chemical transformations. nih.gov

    This section explores the utility of this compound as a precursor in several fundamental organic reactions for the synthesis of specialty and fine chemicals. While direct, documented industrial-scale applications of this compound are not extensively reported in publicly available literature, its reactivity profile suggests its utility in various synthetic pathways. The following subsections will detail the theoretical applications of this compound in key organic reactions, drawing parallels from established methodologies for similar aldehydes.

    The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes and ketones. libretexts.orgthermofisher.com This reaction involves the treatment of an aldehyde, such as this compound, with a phosphorus ylide (Wittig reagent) to yield an alkene and triphenylphosphine (B44618) oxide. libretexts.orgthermofisher.com The versatility of the Wittig reaction allows for the formation of a wide range of substituted olefins with control over the double bond's position. libretexts.org

    In the context of specialty chemical synthesis, the reaction of this compound with various Wittig reagents can lead to the formation of novel biphenyl-containing alkenes. These products can serve as monomers for polymerization, precursors for advanced materials, or as intermediates in the synthesis of more complex molecules. The reaction is known for its functional group tolerance, making it suitable for substrates with diverse functionalities. libretexts.org

    Below is a data table illustrating the potential outcomes of a Wittig reaction with this compound and different Wittig reagents, based on established chemical principles.

    Reactant 1Wittig ReagentProductPotential Application Area
    This compoundMethyltriphenylphosphonium bromide4-Allyl-1,1'-biphenylPolymer synthesis, fine chemical intermediate
    This compound(Triphenylphosphoranylidene)acetonitrile4-(3-Cyanoprop-1-en-1-yl)-1,1'-biphenylPharmaceutical intermediate, specialty polymer
    This compoundEthyl (triphenylphosphoranylidene)acetateEthyl 4-(1,1'-biphenyl)-4-pentenoateFragrance ingredient, pharmaceutical intermediate

    Reductive amination is a highly efficient method for the synthesis of amines from carbonyl compounds. researchgate.net This one-pot reaction typically involves the reaction of an aldehyde or ketone with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net Common reducing agents for this transformation include sodium borohydride (B1222165), sodium cyanoborohydride, and sodium triacetoxyborohydride. researchgate.net

    The application of reductive amination to this compound opens up pathways to a wide variety of biphenyl-containing amines. These amines are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The ability to introduce diverse amine functionalities by varying the amine reactant makes this a versatile strategy for creating libraries of novel compounds for biological screening. researchgate.netfrontiersin.org

    The following table presents potential products from the reductive amination of this compound with various amines, based on known reactivity patterns.

    Reactant 1AmineReducing AgentProductPotential Application Area
    This compoundAmmonia (B1221849)Sodium triacetoxyborohydride3-([1,1'-Biphenyl]-4-yl)propan-1-aminePharmaceutical intermediate, corrosion inhibitor
    This compoundMethylamineSodium cyanoborohydrideN-Methyl-3-([1,1'-biphenyl]-4-yl)propan-1-amineAgrochemical intermediate, precursor for surfactants
    This compoundAnilineSodium borohydrideN-(3-([1,1'-Biphenyl]-4-yl)propyl)anilineDye synthesis, material science

    The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that involves the reaction of an enolate ion with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, which can then dehydrate to an α,β-unsaturated carbonyl compound. researchgate.netnih.gov This reaction is a powerful tool for the construction of complex carbon skeletons.

    This compound, having α-hydrogens, can undergo a self-aldol condensation or a crossed-aldol condensation with other carbonyl compounds. These reactions would lead to the formation of larger, more complex molecules containing the biphenyl moiety. The resulting α,β-unsaturated aldehydes or ketones are versatile intermediates that can be further modified to produce a range of fine chemicals, including polyfunctional molecules with potential applications in materials science and medicinal chemistry. researchgate.net

    The table below outlines hypothetical products from aldol condensation reactions involving this compound.

    Reactant 1Reactant 2Reaction TypeProductPotential Application Area
    This compoundThis compoundSelf-Aldol Condensation2-([1,1'-Biphenyl]-4-ylmethyl)-3-([1,1'-biphenyl]-4-yl)acrylaldehydeIntermediate for complex molecule synthesis
    This compoundAcetoneCrossed-Aldol Condensation5-([1,1'-Biphenyl]-4-yl)pent-3-en-2-oneFragrance and flavor intermediate, building block for polymers
    This compoundBenzaldehydeCrossed-Aldol Condensation2-([1,1'-Biphenyl]-4-ylmethyl)-3-phenylacrylaldehydeIntermediate for bioactive compounds, material science precursor

    Biological and Pharmacological Activity of 1,1 Biphenyl 4 Propanal Analogs

    Structure-Activity Relationship (SAR) Studies for Biological Targets

    Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For analogs of [1,1'-biphenyl]-4-propanal, SAR studies have been crucial in identifying key structural features that govern their interactions with various biological targets.

    The biphenyl (B1667301) core itself offers a versatile platform for modification. The nature, position, and stereochemistry of substituents on both phenyl rings can dramatically alter the compound's potency, selectivity, and pharmacokinetic properties. For instance, in a series of 1,4-bis(arylsulfonamido)-benzene derivatives, the introduction of a biphenyl fragment showed good affinity for the Keap1 protein, a key regulator of the Nrf2 pathway involved in oxidative stress response. nih.gov The substitution pattern on the biphenyl moiety, such as the placement of methyl groups, has been shown to influence the inhibitory potency against Keap1-Nrf2 protein-protein interaction. nih.gov

    Furthermore, modifications to the propanal side chain would be expected to significantly impact bioactivity. The aldehyde functional group is reactive and can participate in various interactions with biological macromolecules. Altering the length of the alkyl chain, introducing unsaturation, or replacing the aldehyde with other functional groups like nitriles, carboxylic acids, or amides would likely lead to analogs with distinct pharmacological profiles. For example, studies on other biphenyl derivatives have shown that the nature of the substituent at the 4-position of the biphenyl ring is critical for activity. In a series of biphenyl pyridazinone derivatives developed as PDE4 inhibitors, modifications at this position were key to achieving picomolar enzymatic potencies. nih.gov

    The following table summarizes the general SAR trends observed in various classes of biphenyl analogs, which could be extrapolated to guide the design of novel this compound derivatives.

    Structural Modification Observed Effect on Biological Activity Potential Implication for this compound Analogs
    Substitution on the biphenyl ringsCan modulate potency and selectivity for various targets. Electron-donating or withdrawing groups can alter electronic properties and binding interactions.Introduction of substituents on either phenyl ring could enhance affinity for specific biological targets.
    Alteration of the linker between the biphenyl core and the functional groupThe length and flexibility of the linker are often critical for optimal interaction with the target's binding site.Modifying the three-carbon chain of the propanal moiety could optimize positioning within a target's active site.
    Modification of the terminal functional groupThe nature of the terminal group (e.g., aldehyde, acid, amide) dictates the types of interactions (e.g., hydrogen bonding, covalent bonding) with the target.Replacing the propanal's aldehyde group could lead to analogs with different mechanisms of action or improved stability.

    In Vitro Screening Methodologies for Bioactivity Profiling

    In vitro screening is a critical step in the discovery of novel bioactive compounds. For analogs of this compound, a variety of in vitro assays would be employed to profile their biological activities across a range of potential therapeutic areas. These assays are designed to measure the effect of the compounds on specific molecular targets or cellular processes in a controlled laboratory setting.

    High-throughput screening (HTS) platforms, such as those available through programs like ToxCast, allow for the rapid assessment of thousands of compounds against a wide array of biological targets. altex.org This approach can help to identify initial "hits" and provide a broad overview of a compound's potential bioactivities and off-target effects.

    Specific in vitro assays that could be relevant for profiling this compound analogs include:

    Enzyme Inhibition Assays: To assess the ability of the compounds to inhibit the activity of specific enzymes implicated in disease. For example, assays for enzymes like cyclooxygenases (COX-1 and COX-2) for anti-inflammatory activity, or phosphodiesterases (PDEs) for various indications. nih.gov

    Receptor Binding Assays: To determine the affinity and selectivity of the compounds for specific receptors, such as G-protein coupled receptors (GPCRs) or nuclear hormone receptors.

    Cell-Based Assays: To evaluate the effects of the compounds on cellular functions, such as cell proliferation, apoptosis, or inflammation. For instance, cancer cell line proliferation assays are commonly used to identify potential anticancer agents.

    Protein-Protein Interaction (PPI) Inhibition Assays: To screen for compounds that can disrupt disease-relevant PPIs, such as the Keap1-Nrf2 interaction. nih.gov

    The data generated from these in vitro screens are essential for building SAR models and for selecting promising candidates for further preclinical development.

    In Silico Approaches for Ligand-Target Interactions

    In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for predicting and understanding the interactions between small molecules and their biological targets. These computational approaches can significantly accelerate the drug discovery process by prioritizing compounds for synthesis and experimental testing.

    Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound analogs, molecular docking could be used to:

    Identify potential binding sites on a target protein.

    Predict the binding affinity of the analogs.

    Elucidate the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-target complex.

    For example, molecular docking studies have been successfully used to understand the binding modes of biphenyl derivatives as inhibitors of enzymes like α-glucosidase and as ligands for various receptors. nih.govnih.gov These studies often reveal that the biphenyl scaffold fits into hydrophobic pockets of the target protein, while the functional groups at the termini of the molecule form specific interactions with key amino acid residues.

    QSAR: QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By analyzing a dataset of this compound analogs with known activities, a QSAR model could be developed to predict the activity of new, untested analogs. This can guide the design of more potent and selective compounds.

    The following table outlines the application of in silico approaches in the study of biphenyl analogs:

    In Silico Method Application Information Gained
    Molecular DockingPredicting the binding mode of a ligand to its target.Binding affinity, orientation in the active site, key interacting residues.
    QSARCorrelating chemical structure with biological activity.Predictive models for activity, identification of key structural descriptors.
    Pharmacophore ModelingIdentifying the 3D arrangement of essential features for biological activity.A virtual template for designing new active compounds.
    Molecular Dynamics (MD) SimulationsSimulating the dynamic behavior of the ligand-target complex over time.Stability of the complex, conformational changes upon binding.

    Mechanistic Investigations of Observed Biological Effects

    Once a this compound analog demonstrates significant biological activity in initial screens, further mechanistic studies are necessary to understand how it exerts its effects at the molecular and cellular levels. These investigations are crucial for validating the compound's mechanism of action and for predicting its potential therapeutic efficacy and side effects.

    Mechanistic studies can involve a range of experimental techniques, including:

    Western Blotting and RT-PCR: To measure changes in the expression levels of target proteins and genes in response to compound treatment.

    Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive) for enzyme-inhibiting analogs.

    Cell Signaling Pathway Analysis: To identify the specific signaling pathways that are modulated by the compound. For example, investigating the effect on pathways like NF-κB or MAPK, which are often involved in inflammation and cancer.

    Cellular Imaging: Using techniques like fluorescence microscopy to visualize the subcellular localization of the compound or its effect on cellular structures.

    For instance, mechanistic studies on biphenyl derivatives acting as PD-1/PD-L1 inhibitors have shown that these small molecules can disrupt the interaction between these two proteins, thereby restoring T-cell-mediated anti-tumor immunity. researchgate.net

    Development of this compound Scaffolds as Potential Bioactive Agents

    The development of this compound scaffolds into potential bioactive agents is a multidisciplinary process that involves iterative cycles of design, synthesis, and biological evaluation. The goal is to optimize the lead compounds to improve their potency, selectivity, and drug-like properties.

    Medicinal chemists can systematically modify the this compound scaffold to explore the SAR and to enhance desired pharmacological activities while minimizing off-target effects. This process, known as lead optimization, may involve:

    Scaffold Hopping: Replacing the biphenyl core with other bioisosteric groups to explore new chemical space and potentially improve properties like solubility or metabolic stability.

    Functional Group Modification: As discussed in the SAR section, altering the propanal side chain and the substituents on the biphenyl rings is a key strategy for optimization.

    Prodrug Strategies: Converting the aldehyde group into a less reactive moiety that is metabolized in vivo to the active aldehyde could be a way to improve the pharmacokinetic profile.

    The ultimate aim is to identify a drug candidate with a favorable balance of efficacy, safety, and pharmacokinetic properties that can be advanced into clinical development. The versatility of the biphenyl scaffold suggests that this compound analogs hold promise for the development of novel therapeutics for a variety of diseases.

    Future Research Directions and Uncharted Avenues in 1,1 Biphenyl 4 Propanal Chemistry

    Development of Novel Catalytic and Asymmetric Synthesis Strategies

    The synthesis of biphenyl (B1667301) derivatives has been significantly advanced by cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Negishi reactions. bohrium.comnih.gov Future research for synthesizing [1,1'-Biphenyl]-4-propanal should focus on developing more efficient, selective, and sustainable catalytic systems. A key challenge is the introduction of the propanal group, which can be sensitive under certain reaction conditions.

    Asymmetric Synthesis: The biphenyl axis can exhibit atropisomerism if appropriately substituted, a feature of interest in asymmetric catalysis and materials science. bohrium.comnih.gov While this compound itself is not chiral, its derivatives could be. Future research should target the development of asymmetric syntheses for chiral derivatives. This could involve the use of chiral ligands in metal-catalyzed cross-coupling reactions or the application of organocatalysis. chemrxiv.orgrsc.org The enantioselective synthesis of related chiral biphenols and propargylic alcohols has been demonstrated, providing a foundation for developing methods applicable to this compound derivatives. nih.gov

    Table 1: Potential Catalytic Approaches for Synthesis of this compound and its Derivatives

    Catalytic StrategyPotential Research FocusDesired Outcome
    Advanced Cross-Coupling Development of air- and moisture-stable catalysts (e.g., Pd-NHC complexes).Higher yields, lower catalyst loading, simplified reaction setup.
    C-H Activation Direct arylation of a phenylpropanal derivative.Increased atom economy, reduced pre-functionalization steps.
    Asymmetric Hydrogenation Reduction of a corresponding cinnamaldehyde (B126680) derivative using chiral catalysts.Access to enantiomerically pure chiral derivatives.
    Organocatalysis Use of chiral amines or phosphoric acids to catalyze key bond-forming steps. chemrxiv.orgMetal-free synthesis, high enantioselectivity. chemrxiv.org

    Integration into Advanced Supramolecular Architectures

    The biphenyl unit is a valuable building block in supramolecular chemistry due to its rigidity and ability to engage in π-π stacking interactions. chinesechemsoc.org The presence of the propanal group in this compound offers a reactive handle for covalent modification and for directing self-assembly through specific interactions like hydrogen bonding.

    Future research should explore the use of this compound as a key component in the construction of complex supramolecular systems. wikipedia.org This could involve its integration into macrocycles, polymers, and self-assembled monolayers. The aldehyde functionality can be used to form dynamic covalent bonds (e.g., imines, acetals), leading to the creation of stimuli-responsive materials or self-healing polymers. The interaction of biphenyl-containing molecules with host molecules like cyclodextrins has been shown to alter their photochemical behavior, an avenue worth exploring for this compound. rsc.org Biphenyl derivatives have been used to construct helical nanofibers and other ordered structures through self-assembly, a process driven by hydrogen bonding and π-π stacking. chinesechemsoc.orgnih.gov

    Table 2: Supramolecular Systems Incorporating this compound

    Supramolecular StructureRole of this compoundPotential Application
    Macrocycles (e.g., Calixarenes, Pillararenes) As a building block or a guest molecule. wikipedia.orgmdpi.comMolecular recognition, sensing, catalysis. uct.ac.za
    Supramolecular Polymers Monomer unit capable of directional interactions.Self-healing materials, drug delivery systems.
    Liquid Crystals Core mesogenic unit.Display technologies, optical sensors.
    Host-Guest Complexes Guest molecule encapsulated within a host (e.g., cyclodextrin). wikipedia.orgrsc.orgControlled release, enhanced stability, modified reactivity. rsc.org

    Exploration of Photochemical and Electrochemical Transformations

    The photochemistry and electrochemistry of biphenyls are rich fields, with potential applications in organic synthesis, materials science, and energy conversion. The electronic properties of the biphenyl system, coupled with the reactivity of the propanal group, make this compound an interesting candidate for such studies.

    Future research could investigate the photochemical transformations of this compound. Irradiation of biphenyl derivatives can lead to cyclization, isomerization, or fragmentation, depending on the substitution pattern and reaction conditions. acs.orgacs.org The aldehyde group may participate in these transformations, potentially leading to novel molecular architectures. For instance, intramolecular cycloaddition reactions have been observed in vinylbiphenyl-substituted compounds. acs.org Furthermore, the oxidation potentials of biphenyl derivatives are tunable based on their substituents, which is relevant for applications in photoredox catalysis. researchgate.net

    Electrochemical studies could reveal the redox behavior of this compound. The biphenyl moiety can be reversibly oxidized or reduced, and the propanal group can also undergo electrochemical reactions. Understanding these processes could enable the development of new electrosynthetic methods or the use of this compound in electronic devices.

    Applications in Emerging Fields such as Sensing and Nanotechnology

    The unique structural and electronic properties of biphenyl derivatives make them attractive for applications in advanced materials. ivanovo.ac.ru The combination of the biphenyl scaffold for structural integrity and electronic communication with the propanal group for functionalization positions this compound as a versatile platform for emerging technologies.

    Sensing: The aldehyde group can be readily converted into various functionalities that can act as binding sites for specific analytes (ions, small molecules). Changes in the fluorescence or electronic properties of the biphenyl core upon binding could form the basis of a chemical sensor.

    Nanotechnology: Biphenyl-based molecules have been used to create carbon nanomembranes and other nanostructures. beilstein-journals.org The propanal group of this compound could be used to anchor the molecule to surfaces or nanoparticles, facilitating the fabrication of functionalized nanomaterials. These materials could find use in areas such as nanoelectronics, catalysis, and composite materials. ivanovo.ac.ruresearcher.life Biphenyl-based enamines have also been investigated as p-type semiconductors, suggesting potential applications in organic electronics. nih.gov

    Sustainable Synthesis and Environmental Considerations of this compound Production

    Modern chemical research places a strong emphasis on green chemistry principles to minimize environmental impact. mdpi.com Future work on this compound must incorporate these considerations from the outset.

    Sustainable Synthesis: Research should focus on developing synthetic routes that utilize greener solvents (e.g., water, supercritical fluids), employ catalytic rather than stoichiometric reagents, and are energy-efficient. jddhs.com Methodologies like solventless reactions and microwave-assisted synthesis, which have been applied to other biphenyl derivatives, should be explored. researchgate.netflinders.edu.au The use of water-soluble catalysts could simplify product purification and catalyst recycling, significantly reducing waste. researchgate.net

    Environmental Fate and Degradation: While biphenyl itself can be degraded by certain microorganisms, the environmental fate of functionalized derivatives like this compound is largely unknown. nih.gov Research is needed to assess its biodegradability and potential toxicity. Developing pathways for its degradation, perhaps through combined reductive and oxidative processes similar to those used for polychlorinated biphenyls (PCBs), would be an important area of study. nih.govacs.orgresearchgate.net Understanding the environmental impact is crucial before any large-scale application of the compound can be considered. inchem.orgresearchgate.net

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for [1,1'-Biphenyl]-4-propanal, and how can purity be validated?

    • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 4-bromophenyl propanal and phenylboronic acid, followed by catalytic hydrogenation. Purification typically involves column chromatography with hexane/ethyl acetate gradients. Purity validation requires HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy (e.g., confirming biphenyl coupling via ¹H-NMR aromatic proton splitting patterns) .

    Q. How can the crystallographic structure of this compound be resolved experimentally?

    • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement is recommended. For accurate hydrogen atom positioning, high-resolution data (≤1.0 Å) should be collected at low temperatures (e.g., 100 K). Hirshfeld surface analysis can further validate intermolecular interactions, such as C–H···O bonds involving the propanal group .

    Q. What spectroscopic techniques are critical for characterizing this compound?

    • Methodological Answer :

    • FT-IR : Identify carbonyl (C=O) stretching vibrations (~1700 cm⁻¹) and biphenyl C–H out-of-plane bends (~800 cm⁻¹).
    • ¹³C-NMR : Confirm biphenyl connectivity (δ 140–150 ppm for quaternary carbons) and propanal carbonyl (δ ~200 ppm).
    • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with <5 ppm error .

    Advanced Research Questions

    Q. How can computational methods resolve contradictions in experimental vs. theoretical dipole moments of this compound?

    • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can model dipole moments. Discrepancies often arise from solvent effects (e.g., PCM models for solvation) or conformational flexibility. Compare gas-phase DFT results with experimental dielectric constant-corrected data to isolate solvent contributions .

    Q. What strategies mitigate steric hindrance during functionalization of the biphenyl core in this compound?

    • Methodological Answer :

    • Directing Groups : Introduce temporary substituents (e.g., nitro or methoxy) at the para-position to guide electrophilic substitution.
    • Transition Metal Catalysis : Use Pd-catalyzed C–H activation with bulky ligands (e.g., SPhos) to enhance regioselectivity.
    • Microwave-Assisted Synthesis : Reduce reaction times and byproduct formation in sterically crowded systems .

    Q. How do biphenyl-propanal derivatives interact with biological targets, and what assays validate these mechanisms?

    • Methodological Answer : The propanal group may act as a Michael acceptor, covalently binding to cysteine residues in enzymes. Validate via:

    • Fluorescence Quenching : Monitor changes in tryptophan emission upon ligand-enzyme binding.
    • Docking Simulations (AutoDock Vina) : Predict binding poses and affinity scores.
    • Kinetic Assays : Measure kcat/KM changes under varying inhibitor concentrations .

    Q. What analytical workflows resolve co-elution issues in HPLC quantification of biphenyl-propanal derivatives?

    • Methodological Answer : Use orthogonal methods:

    • 2D-LC (LC×LC) : Pair a reversed-phase column (C18) with a HILIC column for improved resolution.
    • Tandem MS/MS : Fragment co-eluting peaks and differentiate via unique product ions.
    • Ion Mobility Spectrometry : Separate isomers based on collision cross-section differences .

    Data Contradiction & Validation

    Q. How to reconcile conflicting NMR data for this compound in different solvent systems?

    • Methodological Answer : Solvent-induced shifts (e.g., DMSO vs. CDCl₃) alter chemical shifts due to hydrogen bonding. Use in silico NMR predictors (e.g., ACD/Labs) to simulate solvent effects. Cross-validate with COSY and NOESY to confirm spin systems and spatial proximities .

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    Reactant of Route 1
    Reactant of Route 1
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    Reactant of Route 2
    Reactant of Route 2
    [1,1'-Biphenyl]-4-propanal

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